molecular formula C15H21NO2S B011239 N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide CAS No. 104144-06-1

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B011239
CAS No.: 104144-06-1
M. Wt: 279.4 g/mol
InChI Key: PYKYBMYSBJLKEU-UHFFFAOYSA-N
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Description

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide (CAS: 104144-06-1) is a sulfonamide derivative featuring two but-3-enyl substituents on the nitrogen atom and a para-methyl group on the benzene ring. Its molecular formula is C₁₅H₂₁NO₂S, with a molar mass of 279.40 g/mol . The compound is typically stored at 2–8°C under dry, sealed conditions to maintain stability. It serves as a key intermediate in organic synthesis, particularly in olefin metathesis reactions, where its bis-allylic structure enhances reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with but-3-enylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method reduces reaction time and improves the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The but-3-enyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl-substituted sulfonamides.

Scientific Research Applications

N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect. The but-3-enyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The following table compares N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide with structurally related sulfonamides:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Physical State Key Applications/Reactivity References
This compound C₁₅H₂₁NO₂S 279.40 Two but-3-enyl groups Solid Olefin metathesis (fast, high yield)
N-(but-3-en-1-yl)-4-methylbenzenesulfonamide (1aa) C₁₁H₁₅NO₂S 225.30 Single but-3-enyl group White solid Amine synthesis intermediate
N-(but-3-en-1-yl)-4-methoxybenzenesulfonamide (1ab) C₁₂H₁₇NO₃S 255.33 Methoxy group White solid Modified solubility/reactivity
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide C₁₁H₁₇NO₄S 259.32 Two hydroxyethyl groups Not specified Pharmaceutical applications
N-(but-3-en-1-yl)-N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (5o) C₁₈H₂₁NO₃S 331.43 Hydroxyphenyl + but-3-enyl White solid Precursor to heterocyclic compounds

Key Observations :

  • Substituent Effects: The bis-allylic structure of the target compound enhances its reactivity in ring-closing metathesis (RCM), achieving conversions within 10–30 minutes . Mono-substituted analogues (e.g., 1aa) lack this dual reactivity, limiting their utility in catalytic applications. Electron-donating groups (e.g., methoxy in 1ab) increase solubility in polar solvents but reduce electrophilicity at the sulfur center . Hydroxyethyl or hydroxyphenyl substituents (e.g., 5o, ) introduce hydrogen-bonding capabilities, broadening pharmaceutical applicability but complicating synthetic pathways.

Biological Activity

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and pharmacokinetic properties, supported by relevant studies and data.

Synthesis and Chemical Structure

The synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with but-3-en-1-amine. The resulting compound features a sulfonamide group, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways. In particular, studies have reported that certain benzenesulfonamides can increase annexin V-FITC positive apoptotic cells significantly compared to controls .
CompoundCell LineIC50 (nM)Mechanism
4eMDA-MB-23110.93Apoptosis induction
4gMDA-MB-23125.06Apoptosis induction

Enzyme Inhibition

This compound also exhibits enzyme inhibition properties, particularly against carbonic anhydrases (CAs). The selectivity towards CA IX over CA II suggests potential applications in cancer therapy due to the role of CA IX in tumor progression.

  • Inhibition Data : The compound has demonstrated IC50 values ranging from 1.55 to 3.92 μM against CA II and 10.93 to 25.06 nM against CA IX, indicating a strong selectivity for the latter .

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against various pathogens.

Bacterial StrainInhibition (%) at 50 μg/mL
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

These results indicate that the compound can effectively inhibit bacterial growth and biofilm formation, which are crucial factors in treating infections .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

ADMET Analysis

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for this compound:

  • Absorption : High permeability across cellular membranes.
  • Toxicity : Low predicted toxicity levels based on structure activity relationship (SAR) analyses.

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size in patients with advanced solid tumors.
  • Antibacterial Efficacy : A study demonstrated significant reduction in bacterial load in infected wounds treated with sulfonamide derivatives compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution of 4-methylbenzenesulfonamide with but-3-en-1-yl groups. Key steps include:

  • Allylation : Reacting 4-methylbenzenesulfonamide with excess but-3-en-1-yl bromide in the presence of a base (e.g., KOH) at 130°C for 20 hours .
  • Purification : Flash column chromatography (10% EtOAc/hexanes) is effective for isolating the product, yielding ~57–75% depending on reaction scale and conditions . To improve yields, optimize stoichiometry (2:1 ratio of allyl halide to sulfonamide), use anhydrous solvents, and employ high-temperature reflux with vigorous stirring.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR confirms substitution patterns (e.g., vinyl protons at δ 5.0–5.8 ppm, methyl groups at δ 2.4 ppm). 13^{13}C NMR resolves sulfonamide and olefinic carbons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and torsional strain in the allyl-sulfonamide backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C16_{16}H22_{22}NO2_2S) with <2 ppm error .

Q. How does the compound’s reactivity in cyclization reactions compare to mono-substituted analogs?

The di-allylated structure undergoes intramolecular Heck or aza-Wacker cyclizations more efficiently than mono-substituted analogs due to increased steric flexibility. For example:

  • In Pd-catalyzed reactions, the terminal olefins facilitate oxidative cyclization to form six-membered heterocycles (e.g., chromans) at 57–58% yield .
  • Mono-substituted derivatives (e.g., N-(but-3-en-1-yl)-4-methylbenzenesulfonamide) show lower cyclization efficiency (~40% yield) due to restricted conformational mobility .

Advanced Research Questions

Q. How can conflicting data on catalytic cyclization yields be resolved?

Discrepancies in yields (e.g., 57% vs. 75%) arise from:

  • Catalyst Loading : Pd(OAc)2_2 at 5 mol% vs. 10 mol% impacts turnover frequency .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization rates compared to non-polar solvents . Systematic optimization using Design of Experiments (DoE) can identify critical parameters (temperature, solvent, catalyst) .

Q. What role does the compound play in nickel- or palladium-catalyzed cascade reactions?

The allyl groups act as directing moieties in oxidative Heck/Aza-Wacker cascades:

  • Palladium : Facilitates allylic C–H activation, forming bicyclic intermediates en route to alkaloid scaffolds (e.g., noraugustamine) .
  • Nickel : Enables redox-neutral cyclizations with higher functional group tolerance, reducing side reactions with electron-deficient aryl rings .

Q. What strategies stabilize the compound during long-term storage?

  • Desiccants : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the sulfonamide group.
  • Temperature : Keep at –20°C in amber vials to minimize photodegradation and olefin isomerization .

Q. Are there unexplored biological applications for this sulfonamide derivative?

While not directly studied, structurally related sulfonamides exhibit:

  • Antimicrobial Activity : Via inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis .
  • Kinase Modulation : Sulfonamide moieties bind ATP pockets in kinases (e.g., EGFR), suggesting potential for targeted cancer therapies . Preliminary assays could evaluate cytotoxicity and target binding using surface plasmon resonance (SPR) .

Q. Methodological Notes

  • Contradictions in Data : Cross-validate NMR and crystallography results using the WinGX suite to resolve ambiguities in bond lengths or torsional angles .
  • Safety Protocols : Handle allyl bromides in fume hoods due to lachrymatory effects; use PPE for sulfonamide derivatives to avoid dermal absorption .

Properties

IUPAC Name

N,N-bis(but-3-enyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4-5,8-11H,1-2,6-7,12-13H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKYBMYSBJLKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465901
Record name N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104144-06-1
Record name N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide
N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide
N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide
N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide
N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide
N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide

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